molecular formula C4H10SZn B12641158 Methyl(propylthio)zinc CAS No. 1072-00-0

Methyl(propylthio)zinc

Cat. No.: B12641158
CAS No.: 1072-00-0
M. Wt: 155.6 g/mol
InChI Key: BTUZLVMZZMYLMB-UHFFFAOYSA-M
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Description

Methyl(propylthio)zinc is an organozinc compound that features a zinc atom bonded to a methyl group and a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(propylthio)zinc can be synthesized through several methods. One common approach involves the reaction of zinc chloride with methylmagnesium bromide and propylthiol in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically requires low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(propylthio)zinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to yield simpler organozinc compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the propylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler organozinc compounds.

    Substitution: Various substituted organozinc compounds depending on the nucleophile used.

Scientific Research Applications

Methyl(propylthio)zinc has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.

    Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which methyl(propylthio)zinc exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The propylthio group can also participate in these reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Dimethylzinc: Features two methyl groups bonded to zinc.

    Diethylzinc: Features two ethyl groups bonded to zinc.

    Methyl(ethylthio)zinc: Similar structure but with an ethylthio group instead of a propylthio group.

Uniqueness

Methyl(propylthio)zinc is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

CAS No.

1072-00-0

Molecular Formula

C4H10SZn

Molecular Weight

155.6 g/mol

IUPAC Name

zinc;carbanide;propane-1-thiolate

InChI

InChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1

InChI Key

BTUZLVMZZMYLMB-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CCC[S-].[Zn+2]

Origin of Product

United States

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